5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound with significant interest in organic synthesis and medicinal chemistry. Its molecular formula is and it has a molecular weight of 357.37 g/mol. This compound is notable for its unique structural features, which include multiple halogen substituents that enhance its reactivity and potential biological activities.
This compound is classified as a pyrrolo[2,3-b]pyridine derivative, which belongs to a larger class of heterocyclic compounds. It is often utilized in structure-based drug design and as an intermediate in the synthesis of various pharmaceuticals. The compound's unique properties make it a valuable tool in both chemical research and biological applications.
The synthesis of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method is the halogenation of pyrrolo[2,3-b]pyridine derivatives. For instance, starting materials like 4-chloro-7-azaindole can be utilized. The general procedure includes:
A specific synthesis route involves the reaction of an appropriate pyridine derivative with halogens under controlled conditions, typically using solvents like tetrahydrofuran or dichloromethane at low temperatures to ensure selectivity and prevent side reactions .
The molecular structure of 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine can be represented as follows:
This structure features a pyrrole ring fused to a pyridine ring, with bromine, chlorine, and iodine substituents at specific positions that contribute to its chemical properties and reactivity.
5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with specific molecular targets, particularly enzymes like fibroblast growth factor receptors (FGFRs).
Upon binding to FGFRs, this compound inhibits their autophosphorylation, disrupting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt. This inhibition has been linked to reduced cell proliferation and increased apoptosis in cancer cells, making it a candidate for therapeutic applications in oncology .
5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically appears as a solid with a purity level around 95%. Its melting point and solubility characteristics are critical for its application in various chemical processes.
The compound exhibits distinct reactivity due to the presence of multiple halogens. Its ability to participate in substitution reactions makes it useful for synthesizing more complex molecules. Additionally, its stability under various conditions allows for diverse applications in research settings.
5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine has several applications:
The synthesis of 5-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine requires precise halogenation protocols due to the varying reactivity of each ring position. The C-3 position exhibits the highest electron density, making it susceptible to electrophilic iodination under mild conditions. Iodine sources like I₂ with oxidizing agents (e.g., H₂O₂) at 0–25°C achieve >90% selectivity for C-3 substitution [1] [9]. In contrast, C-5 bromination necessitates harsher conditions, typically employing bromine (Br₂) in acetic acid at 80°C or N-bromosuccinimide (NBS) in DMF at 60°C. This step must avoid competing N-bromination, often mitigated by protecting the pyrrole nitrogen with SEM (trimethylsilylethoxymethyl) or benzenesulfonyl groups prior to halogenation [3] [7]. The C-4 chlorination relies on nucleophilic aromatic substitution (SNAr), where the electron-withdrawing effect of adjacent halogens activates the position. Treatment with phosphorus oxychloride (POCl₃) at reflux (110°C) achieves quantitative conversion, with catalytic N,N-dimethylaniline enhancing selectivity by minimizing phosphonylation side reactions [1] [9].
Table 1: Halogenation Protocols for Key Positions in Pyrrolo[2,3-b]pyridine
Position | Halogen | Reagent/Conditions | Selectivity | Key Challenges |
---|---|---|---|---|
C-3 | Iodo | I₂/H₂O₂, DCM, 25°C | >90% | Over-oxidation |
C-5 | Bromo | NBS, DMF, 60°C | 85–90% | N-Bromination |
C-4 | Chloro | POCl₃, reflux, 110°C | >95% | Phosphonylation |
Regioselectivity in 7-azaindole derivatives is governed by electronic gradients and protective group strategies. The pyrrole nitrogen (N-1) is the most nucleophilic site, requiring protection before halogenation. SEM groups enable high-yielding N-protection (SEM-Cl, NaH, DMF, 90% yield), and their steric bulk shields C-2 from unintended electrophilic attack [3] [7]. For halogenation sequences, directed ortho-metalation (DoM) proves essential:
The sequential halogenation order—iodination → bromination → chlorination—maximizes yield and purity. Iodination first exploits C-3’s inherent nucleophilicity, while the resultant iodo group’s −I effect facilitates subsequent electrophilic bromination at C-5. Chlorination last leverages the electron-deficient pyridine ring for SNAr. Critical parameters include:
Sequence | Overall Yield | Major By-Product |
---|---|---|
I→Br→Cl | 78% | 4,5-Dibromo impurity (<5%) |
Br→I→Cl | 62% | 3,5-Diiodo impurity (15%) |
Cl→I→Br | 45% | Dehalogenated product (30%) |
Halogen retention during cross-coupling is vital for further derivatization. Palladium-catalyzed systems with XPhos or RuPhos ligands prevent undesired halogen exchange (e.g., iodide displacement during Suzuki coupling). Key advances include:
Table 3: Catalytic Systems for Halogen Retention
Reaction | Catalyst System | Temperature | Halogen Retention Rate |
---|---|---|---|
Suzuki coupling | Pd₂(dba)₃/XPhos | 80°C | I: 98%, Br: 99% |
Buchwald-Hartwig | t-BuXPhos-Pd-G3 | 100°C | I: 95%, Br: 96% |
C−H insertion | [(Cp*IrCl₂)₂]/AgNTf₂ | 100°C | I: 99%, Br: 99% |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: